molecular formula C8H10N2OS B1275419 3-(Dimethylamino)-1-(1,3-thiazol-2-yl)-2-propen-1-one CAS No. 912848-91-0

3-(Dimethylamino)-1-(1,3-thiazol-2-yl)-2-propen-1-one

Cat. No.: B1275419
CAS No.: 912848-91-0
M. Wt: 182.25 g/mol
InChI Key: GZSQWEHWKBBIEM-HWKANZROSA-N
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Description

3-(Dimethylamino)-1-(1,3-thiazol-2-yl)-2-propen-1-one is a useful research compound. Its molecular formula is C8H10N2OS and its molecular weight is 182.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

The compound has been studied for its crystal structure properties. In one study, the 3-(dimethylamino)prop-2-en-1-one unit of the compound was found to be approximately planar, and the mean plane through its non-H atoms forms a dihedral angle with the thiazole ring. This study provides insights into the molecular conformation and interactions in the crystal form (You, Shi, & Yu, 2012).

Diverse Compound Library Generation

The compound has been used as a starting material in alkylation and ring closure reactions. This process generated a structurally diverse library of compounds, highlighting the compound's versatility in synthetic chemistry (Roman, 2013).

Reactivity with Azirines

A study investigated the reaction of 3-(Dimethylamino)-2H-azirines with 1,3-Thiazolidine-2-thione, demonstrating the compound's reactivity and potential for generating various derivatives (Ametamey et al., 1986).

Corrosion Inhibition

Benzothiazole derivatives, related to this compound, have been synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions. This application demonstrates the potential utility of the compound in material science and corrosion prevention (Hu et al., 2016).

Synthesis of 1,4-Dihydropyridine Derivatives

The compound has been utilized in the synthesis of 1,4-dihydropyridine derivatives, which are significant in pharmaceutical and organic chemistry (Stanovnik et al., 2002).

Development of Indole-Based Dynamin GTPase Inhibitors

Research on the development of second-generation indole-based dynamin GTPase inhibitors identified the tertiary dimethylamino-propyl moiety (related to the compound ) as crucial for inhibition. This has implications for research in cell biology and pharmacology (Gordon et al., 2013).

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-10(2)5-3-7(11)8-9-4-6-12-8/h3-6H,1-2H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSQWEHWKBBIEM-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.